3-[4-(3,5-Dimethyl-pyrazol-1-yl)-phenyl]-propionic acid is an organic compound characterized by a pyrazole ring substituted with dimethyl groups at positions 3 and 5, which is connected to a phenyl ring that links to a propionic acid moiety. This compound is notable for its potential applications in medicinal chemistry, materials science, and biological studies, particularly due to its anti-inflammatory and analgesic properties. The compound's chemical identifier is 957290-80-1, and it has been the subject of various scientific investigations aimed at understanding its properties and applications in different fields of research.
The synthesis of 3-[4-(3,5-Dimethyl-pyrazol-1-yl)-phenyl]-propionic acid typically involves several key steps:
These synthetic routes can be optimized for yield and purity in industrial settings, often employing continuous flow synthesis and automated reactors for efficiency .
The reaction conditions typically include the use of solvents such as ethanol or acetic acid during reflux processes. The purification of the final product often involves recrystallization techniques to achieve high purity levels .
The molecular structure of 3-[4-(3,5-Dimethyl-pyrazol-1-yl)-phenyl]-propionic acid can be described as follows:
The molecular formula for this compound is CHNO, with a molecular weight of approximately 244.29 g/mol. The compound exhibits specific melting points and solubility characteristics that are relevant for its application in various scientific fields.
3-[4-(3,5-Dimethyl-pyrazol-1-yl)-phenyl]-propionic acid can undergo several types of chemical reactions:
Common reagents used in these reactions include halogens for substitution reactions and various acids for oxidation processes. Reaction conditions may vary based on the desired product and specific reaction pathways .
The mechanism of action for 3-[4-(3,5-Dimethyl-pyrazol-1-yl)-phenyl]-propionic acid primarily relates to its interactions with biological targets. Research indicates that this compound may act on specific enzymes or receptors involved in inflammatory processes:
Data supporting these mechanisms are derived from studies focused on similar pyrazole derivatives that demonstrate anti-inflammatory activity in various models .
Relevant analyses often involve spectroscopic techniques (e.g., NMR, IR) to confirm structural integrity and purity levels .
3-[4-(3,5-Dimethyl-pyrazol-1-yl)-phenyl]-propionic acid has several applications:
The versatility of this compound makes it a valuable subject for ongoing research across multiple scientific disciplines .
The pyrazole ring system—a five-membered heterocycle featuring two adjacent nitrogen atoms—represents a privileged structural motif in contemporary drug design. Its exceptional versatility enables interactions with diverse biological targets through hydrogen bonding, π-π stacking, and hydrophobic effects. Pyrazole-containing compounds exhibit broad therapeutic profiles, spanning anti-inflammatory, anticancer, antimicrobial, and antiviral activities. This adaptability stems from the scaffold’s capacity for regioselective substitution at the N1, C3, C4, and C5 positions, facilitating precise modulation of pharmacological properties [1] [3].
The historical significance of pyrazole derivatives is exemplified by drugs like celecoxib (selective COX-2 inhibitor), crizotinib (ALK inhibitor for lung cancer), and febuxostat (xanthine oxidase inhibitor for gout). These agents leverage the pyrazole core for target specificity and enhanced metabolic stability. Recent advances highlight pyrazole’s role in kinase inhibition (e.g., Bruton’s tyrosine kinase inhibitors like ibrutinib and zanubrutinib) and antiviral therapies (e.g., lenacapavir, the first HIV capsid inhibitor). The acceleration in pyrazole-based drug approvals—particularly post-2016—underscores its growing pharmaceutical relevance [1] [10].
Table 1: Clinically Approved Pyrazole-Containing Drugs and Their Therapeutic Applications
Drug Name | Therapeutic Category | Biological Target |
---|---|---|
Celecoxib | Anti-inflammatory | Cyclooxygenase-2 (COX-2) |
Crizotinib | Anticancer (NSCLC) | Anaplastic lymphoma kinase (ALK) |
Ibrutinib | Anticancer (lymphoma) | Bruton’s tyrosine kinase (BTK) |
Lenacapavir | Antiviral (HIV) | HIV capsid protein |
Baricitinib | Anti-inflammatory/Immunomodulatory | Janus kinases (JAK1/JAK2) |
The introduction of methyl groups at the C3 and C5 positions of the pyrazole ring induces distinct electronic and steric effects that optimize ligand-receptor interactions. 3,5-Dimethyl substitution enhances the scaffold’s lipophilic character, improving membrane permeability while maintaining metabolic stability. Quantum chemical analyses reveal that these methyl groups induce slight pyramidalization in adjacent atoms, facilitating van der Waals contacts within hydrophobic binding pockets [4] [8].
In 3-[4-(3,5-Dimethyl-pyrazol-1-yl)-phenyl]-propionic acid, the 3,5-dimethylpyrazole unit is linked via N1 to a para-substituted phenyl ring, creating a conjugated π-system. This arrangement enables planar molecular orientation, critical for target engagement. The propionic acid tail introduces hydrogen-bonding capacity and potential for salt-bridge formation with cationic residues. Compared to unsubstituted pyrazoles, 3,5-dimethyl analogues exhibit superior binding affinities toward cyclooxygenase-2 (COX-2) and kinases, attributed to methyl-induced conformational constraints that preorganize the molecule for target binding [4] [10].
Table 2: Comparative Effects of Substituents on Pyrazole Bioactivity
Substituent Pattern | Lipophilicity (Log P) | Metabolic Stability | Target Affinity |
---|---|---|---|
Unsubstituted pyrazole | Low (~0.5) | Moderate | Variable |
3-Monomethyl | Moderate (~1.8) | Improved | Moderate increase |
3,5-Dimethyl | High (~2.6) | High | Significant increase |
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: